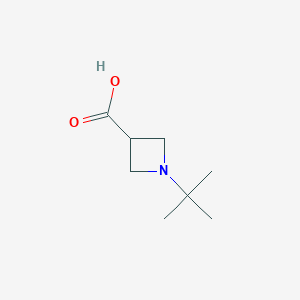

1-Tert-butylazetidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)9-4-6(5-9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSRKHYILVKXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304755 | |

| Record name | 1-tert-butylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17358-76-8 | |

| Record name | NSC167187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 1 Tert Butylazetidine 3 Carboxylic Acid

Reactivity Governed by Ring Strain in Azetidines

The reactivity of azetidines is largely driven by a significant amount of ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain makes the four-membered ring susceptible to reactions that lead to ring-opening, thereby relieving the strain. While the azetidine (B1206935) ring is considerably more stable than the highly strained aziridine (B145994) ring, it is significantly more reactive than the virtually strain-free pyrrolidine (B122466) ring. rsc.org This intermediate level of strain allows for a unique reactivity that can be triggered under specific reaction conditions, making azetidines versatile intermediates in organic synthesis. rsc.orgresearchgate.netresearchgate.net The strain not only facilitates ring-opening reactions but also imparts a rigid conformation to the molecule.

The reactivity of azetidines is best understood when compared to its lower and higher homologues, aziridines and pyrrolidines. The ring strain in aziridines is approximately 27.7 kcal/mol, which is higher than that of azetidines. rsc.org This greater strain makes aziridines highly susceptible to nucleophilic ring-opening reactions, which can often proceed under mild conditions. researchgate.net In contrast, pyrrolidines have a much lower ring strain of about 5.4 kcal/mol, rendering them significantly less reactive towards ring-opening. rsc.org

The stability of the azetidine ring is therefore intermediate between that of aziridines and pyrrolidines. This translates to a greater degree of chemical stability and easier handling of azetidines compared to aziridines, while still allowing for synthetically useful ring-opening transformations that are not readily achievable with pyrrolidines. rsc.orgresearchgate.net The reactivity is also influenced by the nature of the substituents on the ring and the nitrogen atom.

| Ring System | Approximate Ring Strain (kcal/mol) | General Reactivity Profile |

| Aziridine | 27.7 | High reactivity, readily undergoes ring-opening |

| Azetidine | 25.4 | Moderate reactivity, ring-opening under specific conditions |

| Pyrrolidine | 5.4 | Low reactivity, generally stable to ring-opening |

Nucleophilic Reactions of the Azetidine Ring System

Nucleophilic attack is a key mode of reaction for the azetidine ring, leading to either substitution at a ring carbon or, more commonly, ring-opening. The regioselectivity and feasibility of these reactions are influenced by the substitution pattern on the azetidine ring, including the presence of the N-tert-butyl and C3-carboxylic acid groups in the title compound.

The ring-opening of unsymmetrically substituted azetidines with nucleophiles can, in principle, occur at either the C2 or C4 positions. The regioselectivity of this attack is governed by a combination of electronic and steric factors. rsc.org For N-tert-butyl substituted azetidines, the bulky tert-butyl group is expected to exert significant steric hindrance, directing the nucleophilic attack to the less hindered carbon atom of the ring.

Steric Effects: The N-tert-butyl group in 1-tert-butylazetidine-3-carboxylic acid provides substantial steric shielding to the nitrogen atom and, to a lesser extent, the adjacent C2 and C4 positions. This steric hindrance generally disfavors nucleophilic attack at the nitrogen or at the ring carbons in close proximity to the tert-butyl group. In ring-opening reactions, a nucleophile will preferentially attack the less sterically hindered carbon atom. For instance, in related N-tert-butyl azetidines, nucleophilic attack often occurs at the C4 position if the C2 position is more substituted.

Electronic Effects: The carboxylic acid group at the C3 position is an electron-withdrawing group. While it does not directly participate in the initial nucleophilic attack on the ring carbons in a typical SN2-type ring-opening, its electronic influence can be transmitted through the ring. More significantly, the presence of substituents on the ring carbons can stabilize developing charges in the transition state of a ring-opening reaction. For example, an aryl group at C2 can stabilize a partial positive charge, favoring a C2-N bond cleavage. In the case of this compound, the primary electronic influence on regioselectivity would likely arise from other substituents if present on the ring.

The carboxylic acid functionality at the C3 position of this compound introduces the possibility of intramolecular reactions. Under conditions where the carboxylic acid is deprotonated to a carboxylate, the carboxylate can act as an internal nucleophile. However, a direct intramolecular attack of the C3-carboxylate on the C2 or C4 positions of the azetidine ring to form a bicyclic lactone is geometrically constrained and generally unfavorable. More commonly, intramolecular reactions of azetidine derivatives involve a nucleophilic group tethered to the nitrogen or a ring carbon, which can attack the azetidine ring to form a new ring system. For the title compound, such reactions would require prior modification of the carboxylic acid group into a different functional group with a suitable tether.

While ring-opening reactions are a hallmark of azetidine chemistry, reactions can also occur at the substituents of the ring without ring cleavage. The carboxylic acid at the C3 position of this compound is a versatile functional handle for a variety of transformations. Standard carboxylic acid chemistry can be employed to introduce carbon, sulfur, oxygen, and nitrogen nucleophiles at this position via the formation of an activated intermediate such as an acyl chloride or an ester.

For example, conversion of the carboxylic acid to its methyl ester, methyl 1-tert-butylazetidine-3-carboxylate, would allow for reaction with Grignard reagents (carbon nucleophiles) to yield tertiary alcohols at the C3 position. masterorganicchemistry.comlibretexts.org Similarly, activation of the carboxylic acid, for instance with a coupling agent like DCC, would facilitate the formation of amides with various amine (nitrogen) nucleophiles, or esters with alcohols (oxygen nucleophiles). libretexts.orgyoutube.com Thioesters could be prepared by reaction with thiols (sulfur nucleophiles). nih.govorganic-chemistry.org

In a related study on 3-bromoazetidine-3-carboxylic acid derivatives, a variety of nucleophiles were successfully introduced at the C3 position via nucleophilic substitution of the bromide. This highlights the feasibility of functionalization at this position. researchgate.net

| Nucleophile Type | Reagent Example | Product Type at C3 |

| Carbon | Grignard Reagent (e.g., CH₃MgBr) on the corresponding ester | Tertiary alcohol |

| Sulfur | Thiol (e.g., Ethanethiol) with a coupling agent | Thioester |

| Oxygen | Alcohol (e.g., Methanol) under acidic conditions | Ester |

| Nitrogen | Amine (e.g., Benzylamine) with a coupling agent | Amide |

Regioselective Ring-Opening Reactions of Substituted Azetidines

Functionalization of the Azetidine Core

The azetidine ring, a saturated four-membered heterocycle, possesses a significant degree of ring strain, which influences its chemical behavior. rsc.org Recent advancements in organic synthesis have enabled the direct functionalization of the azetidine core, providing efficient routes to complex azetidine derivatives.

Direct functionalization of C(sp3)–H bonds is a powerful strategy for modifying molecular scaffolds. In the context of azetidines, this approach allows for the introduction of substituents without the need for pre-functionalized starting materials.

Palladium-catalyzed C(sp3)–H arylation has been successfully applied to azetidines. kuleuven.be This method often employs a directing group to control the regioselectivity of the reaction. For azetidine derivatives, the carboxylic acid group at the 3-position can serve as an endogenous directing group, facilitating the introduction of an aryl group at a specific C–H bond. masterorganicchemistry.com The general mechanism involves the coordination of the palladium catalyst to the directing group, followed by the activation of a nearby C–H bond to form a cyclometalated intermediate. This intermediate then undergoes reductive elimination to furnish the arylated product. masterorganicchemistry.com

Visible-light-induced methods also offer a mild and efficient way to achieve direct C(sp3)–H functionalization. rsc.org These reactions often proceed via radical intermediates, enabling the formation of new carbon-carbon bonds under gentle conditions.

Table 1: Examples of Direct C(sp3)–H Functionalization of Azetidine Derivatives

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Reference |

|---|---|---|---|

| Arylation | Palladium(II) catalyst | C3 | kuleuven.be |

Chemoselective displacement reactions on the azetidine ring provide another avenue for its functionalization. This typically involves the conversion of a hydroxyl group at the 3-position into a good leaving group, such as a mesylate (OMs), which can then be displaced by a variety of nucleophiles.

A notable example is the synthesis of azetidine-3-amines through the selective displacement of a 3-mesyloxy group. This reaction can be carried out with a broad range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The process is highly practical, often proceeding with equimolar amounts of the amine and a non-nucleophilic base like diisopropylethylamine (i-Pr2NEt) in a suitable solvent such as acetonitrile (B52724) at elevated temperatures. Alternatively, using a slight excess of the nucleophilic amine can also drive the reaction to completion. This method allows for the rapid incorporation of the azetidine scaffold into more complex, biologically active molecules. nih.gov

Table 2: Conditions for Chemoselective Displacement of 3-OMs in Azetidine Derivatives

| Nucleophile | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | i-Pr2NEt (1.0 equiv) | MeCN | 80 °C | nih.gov |

The direct lithiation of the azetidine ring, followed by trapping with an electrophile, is a powerful method for introducing substituents at the C2 position. The regioselectivity of the lithiation is often controlled by the nature of the substituent on the azetidine nitrogen. When an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, is present on the nitrogen, lithiation occurs exclusively at the α-position (C2). uomustansiriyah.edu.iq The resulting lithiated intermediate can then react with a variety of electrophiles to yield C2-functionalized azetidines. uomustansiriyah.edu.iq

While the tert-butyl group on the nitrogen of this compound is not as strongly electron-withdrawing as a Boc group, the principles of directed metalation can still be applied. google.com The use of a chiral ligand in conjunction with the lithiation agent can lead to asymmetric functionalization, providing enantiomerically enriched azetidine derivatives. uomustansiriyah.edu.iq The stereochemical outcome of these reactions is often influenced by the formation of a configurationally stable or labile organolithium intermediate. uomustansiriyah.edu.iq

The asymmetric functionalization of related N-tert-butylsulfinyl imines has been extensively studied and provides a basis for understanding the stereocontrol in reactions involving azetidine derivatives. ambeed.comlibretexts.org

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of various derivatives such as esters, amides, alcohols, and amines.

Standard organic synthesis methods can be readily applied to convert the carboxylic acid group into its corresponding derivatives.

Esters can be prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride (B1165640), which then reacts with an alcohol to form the ester. The use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also facilitate ester formation under milder conditions. nih.gov

Amides are typically synthesized by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride readily reacts with a primary or secondary amine to yield the corresponding amide. rsc.org Direct coupling of the carboxylic acid and an amine using peptide coupling reagents (e.g., HATU, HOBt) is also a common and efficient method for amide bond formation. Another approach involves heating the carboxylic acid with an amine to form an ammonium (B1175870) carboxylate salt, which upon further heating, dehydrates to form the amide.

Table 3: Common Reagents for the Synthesis of Esters and Amides from Carboxylic Acids

| Derivative | Reagent/Method | Byproduct | Reference |

|---|---|---|---|

| Ester | Alcohol, H+ (Fischer Esterification) | Water | chemguide.co.uk |

| Ester | Alcohol, DCC | Dicyclohexylurea | |

| Amide | 1. SOCl2, 2. Amine | SO2, HCl | rsc.org |

The carboxylic acid functionality can be reduced to either a primary alcohol or an amine, providing access to further functionalized azetidine building blocks.

Reduction to Alcohols: The reduction of carboxylic acids to primary alcohols requires a strong reducing agent, with lithium aluminum hydride (LiAlH4) being the most commonly used reagent. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the deprotonation of the carboxylic acid by the hydride, followed by the reduction of the resulting carboxylate salt to the primary alcohol. An aldehyde is formed as an intermediate but is immediately reduced further and cannot be isolated. Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce carboxylic acids.

Reduction to Amines: The conversion of a carboxylic acid to an amine, a process known as reductive amination, can be achieved through several methods. One common approach involves the formation of an intermediate amide, as described in section 3.4.1, which is then reduced to the corresponding amine using a strong reducing agent like LiAlH4. ambeed.com

More direct, one-pot reductive amination procedures have also been developed. These methods often involve reacting the carboxylic acid with an amine in the presence of a reducing agent and sometimes a catalyst. kuleuven.be For instance, a two-step, one-pot process can utilize phenylsilane (B129415) for both the initial amidation and the subsequent zinc-catalyzed reduction of the amide. Another approach employs borane-ammonia (BH3–NH3) in the presence of a titanium catalyst to effect the reductive alkylation of amines with carboxylic acids. google.com

Table 4: Reagents for the Reduction of Carboxylic Acids

| Product | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether (e.g., THF) | |

| Amine (via amide) | 1. Amide formation, 2. LiAlH4 | Anhydrous ether (e.g., THF) | ambeed.com |

| Amine (direct) | Phenylsilane, Zn(OAc)2 | Two-step, one-pot |

Computational Chemistry and Theoretical Studies on 1 Tert Butylazetidine 3 Carboxylic Acid and Azetidine Systems

Elucidation of Reaction Mechanisms

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms governing the formation and transformation of azetidine (B1206935) rings.

The construction of the strained azetidine ring is a significant synthetic challenge. Computational studies have been instrumental in understanding the viability of various cyclization pathways. One such method is the photo-induced, copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. nih.govresearchgate.net DFT calculations for this reaction revealed that the formation of a tertiary α-aminoalkyl radical intermediate is crucial for the success of the cyclization. nih.govresearchgate.net

Analysis of the reaction's free energy surface showed that for the tertiary radical, the 4-exo-trig cyclization pathway is kinetically preferred over the competing C-N bond cleavage pathway by 2.4 kcal/mol. nih.gov This preference is attributed to favorable orbital interactions between the singly occupied molecular orbital (SOMO) and the olefin π orbital, which is enhanced because the tertiary radical is distorted out of the plane, placing it in a near-attack conformation for cyclization. nih.gov In contrast, for a secondary radical, C-N bond cleavage is favored by 2.8 kcal/mol, as the SOMO points away from the olefin π orbital. nih.gov

Another key synthetic route, the gold-catalyzed oxidative cyclization of N-propargylsulfonamides, proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion to form azetidin-3-ones. nih.gov Similarly, computational studies have supported the mechanism of palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which involves the reductive elimination at an alkyl–Pd(IV) intermediate to forge the azetidine ring. nih.govrsc.org

| Radical Intermediate | Reaction Pathway | Calculated Free Energy Barrier (kcal/mol) | Outcome |

|---|---|---|---|

| Tertiary Radical (D) | Cyclization | ΔG‡ = X | Favored |

| Tertiary Radical (D) | C-N Bond Cleavage | ΔG‡ = X + 2.4 | Disfavored |

| Secondary Radical (D') | Cyclization | ΔG‡ = Y + 2.8 | Disfavored |

| Secondary Radical (D') | C-N Bond Cleavage | ΔG‡ = Y | Favored |

Note: 'X' and 'Y' represent the baseline free energy barriers for the favored pathways of the respective radicals.

Computational studies are also employed to rationalize the mechanisms of ring expansion reactions, where smaller rings are converted into azetidines or azetidines are expanded into larger heterocycles. For instance, the ring expansion of aziridines with vinyl carbenes, catalyzed by Rhodium, has been shown through experimental and computational studies to likely involve a diradical pathway. researchgate.net

In transformations involving the expansion of azetidines themselves, quantum mechanical DFT calculations have been used to explain the regioselectivity of nucleophilic opening. nih.govresearchgate.net In one study, azetidines with a 3-hydroxypropyl side chain at the 2-position undergo intramolecular N-alkylation to form a bicyclic 1-azonia-bicyclo[3.2.0]heptane intermediate. The subsequent nucleophilic attack can lead to either a five-membered pyrrolidine (B122466) or a seven-membered azepane. nih.gov DFT calculations helped rationalize how the substitution pattern on the azetidine ring and the nature of the nucleophile dictate the distribution of the ring-expanded products, showing good agreement with experimental results. nih.govresearchgate.net

Theoretical analysis is crucial for predicting and explaining the stereochemistry and regioselectivity of reactions forming azetidines. In the synthesis of azetidine-2,3-dicarboxylic acids, four distinct stereoisomers were synthesized and evaluated. nih.gov Subsequent in silico ligand-protein docking studies were performed to understand their binding modes at NMDA receptors, highlighting how stereochemistry dictates biological activity. nih.gov

Catalyst control over regioselectivity is a key area explored by computational methods. For example, in the palladium-catalyzed ring-opening of aziridines, the choice of ligand (e.g., NHC vs. PR₃ systems) can switch the regioselectivity of the reaction. acs.org Computational studies of the full catalytic cycle identified the aziridine (B145994) ring-opening (oxidative addition) as the regioselectivity- and stereospecificity-determining step. acs.org These calculations revealed that interactions between the Pd catalyst and the aziridine substrate are fundamental in determining the outcome. acs.org

Similarly, DFT studies were used to understand the inverse regioselectivity observed in the La(OTf)₃-catalyzed intramolecular aminolysis of cis- versus trans-3,4-epoxy amines to yield azetidines. frontiersin.org The calculations suggested that the coordination of the lanthanum catalyst to the substrate and/or product is responsible for directing the nucleophilic attack to the less substituted carbon, contrary to what is typically observed. frontiersin.org

Conformational Analysis and Molecular Dynamics

The biological activity and chemical reactivity of azetidine derivatives are profoundly influenced by the conformation of the four-membered ring. Computational methods provide deep insights into the subtle energetic differences between various conformations.

A key dynamic process in azetidines is the pyramidal inversion at the nitrogen atom, also known as nitrogen inversion. wikipedia.org This process involves the nitrogen atom and its substituents moving through a planar transition state, effectively turning the pyramid "inside-out". wikipedia.org This inversion provides a low-energy pathway for the racemization of chiral amines, and for azetidines, it is an important factor in their dynamic stereochemistry. wikipedia.orgnih.gov While the energy barrier for ammonia (B1221849) is very low (approx. 5.8 kcal/mol), incorporating the nitrogen into a strained ring, as in azetidine, affects this barrier. wikipedia.org DFT calculations, combined with in-situ FT-IR analysis, have been used to study the configurational stability of lithiated azetidines, revealing the involvement of equilibrating diastereoisomeric intermediates that are configurationally labile. nih.gov

Substituents can have a profound effect on the conformational preferences of the azetidine ring. Computational studies on fluorinated azetidine derivatives have demonstrated the significant role of non-covalent interactions. researchgate.net For a neutral 3-fluoroazetidine (B1273558) derivative, calculations showed a preference for a ring pucker that places the fluorine atom far from the nitrogen (N–C–C–F dihedral angle = 137.2°). researchgate.net However, upon protonation of the nitrogen, the ring pucker inverts to bring the fluorine atom closer to the positively charged nitrogen (N⁺–C–C–F dihedral angle = 100.0°). researchgate.net This change was attributed to a favorable charge-dipole interaction between the C–F bond dipole and the positive charge on the nitrogen atom. researchgate.net

| Compound | State | Relevant Dihedral Angle | Calculated Angle (°) | Dominant Interaction |

|---|---|---|---|---|

| 3-Fluoroazetidine derivative | Neutral | N–C–C–F | 137.2 | Steric/Dipole Repulsion |

| 3-Fluoroazetidinium derivative | Protonated (Charged) | N⁺–C–C–F | 100.0 | C–F···N⁺ Charge-Dipole Attraction |

| Non-fluorinated azetidinium control | Protonated (Charged) | N⁺–C–C–H | 102.3 | - |

Furthermore, studies on proline analogues with different ring sizes have shown that as the ring size decreases from piperidine (B6355638) to azetidine, there is a stronger tendency for substituents to adopt an axial orientation to reduce steric hindrance between adjacent groups. nih.gov These computational findings are consistent with experimental X-ray crystal structures and highlight the delicate balance of forces that govern the three-dimensional structure of substituted azetidines. nih.gov

Intermolecular and Intramolecular Interactions and Stabilization Effects

Computational studies on azetidine systems, including derivatives of azetidine-3-carboxylic acid, reveal the critical role of both intramolecular and intermolecular interactions in determining their conformational preferences and stability. The puckered nature of the four-membered azetidine ring, combined with the substituents at the nitrogen and C3 positions, gives rise to a complex energetic landscape.

Intramolecularly, the bulky tert-butyl group on the nitrogen atom of 1-Tert-butylazetidine-3-carboxylic acid significantly influences the ring's conformation and the orientation of the carboxylic acid group. Steric hindrance between the tert-butyl group and the substituents at the C3 position can lead to specific puckering of the azetidine ring to minimize these unfavorable interactions. Furthermore, intramolecular hydrogen bonding can be a key stabilizing factor. In derivatives of 3-aminoazetidine-3-carboxylic acid, for instance, an interesting main-chain-to-side-chain hydrogen bond has been detected, forming a six-membered pseudo-cycle that connects the nitrogen of the azetidine ring to a nearby amide NH group. researchgate.net This type of interaction significantly impacts the conformational options available to the molecule. researchgate.net For this compound, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the azetidine nitrogen exists, which would influence its preferred geometry. The flexibility of the molecule is also governed by the network of these intramolecular hydrogen bonds, where their breaking and formation are crucial for structural rearrangements. nih.gov

Quantum Chemical Calculations and Modeling

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the electronic structure, geometry, and reactivity of azetidine systems. nih.gov DFT calculations allow for the accurate prediction of various molecular properties at a reasonable computational cost.

In the context of azetidine derivatives, DFT has been employed to:

Determine Stable Conformations: By calculating the energies of different geometric arrangements, DFT can identify the most stable conformers of molecules like this compound. This includes predicting the degree of ring puckering and the orientation of the tert-butyl and carboxylic acid groups.

Analyze Vibrational Spectra: DFT calculations can predict the infrared (IR) and Raman spectra of molecules. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. For carboxylic acids, specific vibrational modes, such as the O-H and C=O stretching frequencies, are of particular interest. chemrxiv.org

Investigate Reaction Mechanisms: DFT is instrumental in elucidating the pathways of chemical reactions involving azetidines. For example, it has been used to study the transition states and activation energies of cycloaddition reactions to form the azetidine ring. nih.gov This provides insights into the regioselectivity and stereoselectivity of such reactions. frontiersin.org

Predict Molecular Properties: A range of electronic properties can be calculated using DFT, including molecular orbital energies (HOMO and LUMO), electrostatic potentials, and atomic charges. These properties are crucial for understanding the reactivity of the molecule. rdd.edu.iq For instance, DFT calculations have been used to predict the pKa values of substituted carboxylic acids by correlating calculated physical parameters with experimental data. rdd.edu.iq

A variety of functionals and basis sets are used in DFT studies of organic molecules. The choice depends on the specific property being investigated and the desired level of accuracy. Common functionals include B3LYP and M06-2X, often paired with basis sets like 6-31G(d) or larger ones for more precise calculations. nih.gov For instance, in studying aza-Henry reactions, the M06-2X functional with the 6-31G(d) basis set was used for geometry optimizations. nih.gov

| Method | Parameter | Benzoic Acid | p-Nitrobenzoic Acid | p-Methylbenzoic Acid |

|---|---|---|---|---|

| DFT/STO-3G | Total Energy (Hartree) | -412.08 | -611.88 | -450.81 |

| HOMO (eV) | -7.92 | -8.98 | -7.65 | |

| LUMO (eV) | 2.99 | 1.44 | 3.13 | |

| DFT/6-31G | Total Energy (Hartree) | -421.01 | -622.12 | -459.95 |

| HOMO (eV) | -10.01 | -11.18 | -9.67 | |

| LUMO (eV) | -1.25 | -2.91 | -1.14 |

This table presents illustrative data for representative carboxylic acids to demonstrate the types of parameters obtained from DFT calculations. Data is adapted from a study on substituted carboxylic acids and does not represent this compound specifically. rdd.edu.iq

Ab initio molecular orbital theory provides a higher level of theoretical accuracy compared to semi-empirical methods and, in some cases, DFT. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common ab initio method used to incorporate electron correlation effects, which are often important for accurate energy and geometry predictions.

Potential applications of MP2 calculations for this molecule would include:

Highly Accurate Geometries: MP2 can provide very precise predictions of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography or gas-phase studies.

Reliable Energy Calculations: MP2 is often used to calculate accurate relative energies of different conformers or isomers, as well as activation energies for reactions where DFT might be less reliable.

Intermolecular Interaction Energies: MP2 is particularly well-suited for calculating the interaction energies of non-covalently bound systems, such as the hydrogen-bonded dimers of this compound.

The computational cost of MP2 is significantly higher than that of DFT, which can limit its application to smaller systems or require the use of high-performance computing resources.

Molecular mechanics methods offer a computationally efficient way to study the conformational landscape of molecules. These methods rely on a classical mechanical description of molecules, using a force field to define the potential energy of a system as a function of its atomic coordinates. The MM3 force field is one of a series of force fields developed by Norman Allinger and his group, known for its accuracy in predicting the structures and energies of a wide range of organic molecules.

The MM3 force field calculates the steric energy of a molecule as a sum of terms corresponding to bond stretching, angle bending, torsional strain, and van der Waals interactions. For a molecule like this compound, an MM3 calculation could be used to:

Perform Conformational Searches: Due to its computational efficiency, MM3 can be used to explore the vast conformational space of the molecule to identify low-energy structures. This is particularly useful for flexible molecules with multiple rotatable bonds.

Predict Relative Stabilities: MM3 can provide good estimates of the relative steric energies of different conformers, allowing for the prediction of the most stable geometries.

Study Large Systems: The speed of molecular mechanics allows for the study of large systems, such as clusters of molecules or the molecule in a simulated solvent environment.

A key limitation of molecular mechanics is that the accuracy of the results is entirely dependent on the quality of the force field parameters for the specific types of atoms and bonds in the molecule. For a somewhat uncommon moiety like the azetidine ring, the standard MM3 parameter set may not be as well-optimized as for more common functional groups. Therefore, care must be taken in interpreting the results, and they are often used as a starting point for more accurate quantum mechanical calculations.

Predictive Modeling for Synthetic Design

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and selectivity of chemical reactions. libretexts.orgresearchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) and the symmetry of these orbitals are key factors in determining the feasibility and outcome of a reaction.

In the context of azetidine synthesis and reactivity, FMO theory can be applied to:

Predict Cycloaddition Reactions: The formation of the azetidine ring often occurs through cycloaddition reactions, such as the aza Paternò-Büchi reaction. FMO theory can be used to predict whether a [2+2] cycloaddition between an imine and an alkene is thermally or photochemically allowed and to rationalize the observed regioselectivity and stereoselectivity. nih.gov

Understand Nucleophilic and Electrophilic Attacks: The HOMO of a nucleophile will interact with the LUMO of an electrophile. By analyzing the shapes and energies of the frontier orbitals of this compound, one can predict the most likely sites for nucleophilic or electrophilic attack. For example, the location of the LUMO can indicate where a nucleophile is most likely to add, while the location of the HOMO can suggest the site of protonation or attack by an electrophile.

Rationalize Reactivity Trends: FMO theory can help explain how different substituents on the azetidine ring affect its reactivity. For instance, electron-withdrawing groups can lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, electron-donating groups can raise the energy of the HOMO, making the molecule a better nucleophile.

DFT calculations are often used to obtain the energies and shapes of the frontier orbitals, which are then used in the FMO analysis. Matching the frontier molecular orbital energies of reactants can be a key strategy for successful reaction design, as it can lower the transition-state energy and promote reactivity. nih.gov

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Diene (e.g., Butadiene) | -9.03 | 0.75 | 9.78 |

| Dienophile (e.g., Ethylene) | -10.51 | 1.19 | 11.70 |

| Imine (e.g., Methanimine) | -11.20 | 1.85 | 13.05 |

This table provides example data for common reactants to illustrate the concept of frontier orbital energies. The values are not specific to a reaction involving this compound but serve to demonstrate the principles of FMO theory.

Computational Guidance for Substrate Scope and Yield Prediction in Azetidine Synthesis

The synthesis of azetidines, while highly desirable for their applications in medicinal chemistry, has traditionally been challenging. zenodo.org However, recent advancements in computational chemistry have provided powerful tools to guide and predict the outcomes of complex chemical reactions, thereby expanding the accessible range of these valuable four-membered nitrogen heterocycles. zenodo.org Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven instrumental in understanding reaction mechanisms and predicting the substrate scope and potential yields for azetidine synthesis. researchgate.net

A notable example of this synergy between computational modeling and experimental synthesis is the visible light-mediated aza Paternò-Büchi reaction, a [2+2]-cycloaddition of imines (or their equivalents, like oximes) and alkenes. researchgate.net Researchers have developed computational models to prescreen potential reactants, moving beyond a trial-and-error approach to a more predictive and efficient methodology. zenodo.org

Predictive Modeling of the Aza Paternò-Büchi Reaction

The success of the photocatalyzed reaction to create azetidines hinges on the energy levels of the reactant molecules, specifically their frontier molecular orbitals. researchgate.net Computational models have been developed to calculate these energies for a wide array of potential substrates. The core principle is that a closer energy match between the excited states of the alkene and the oxime requires less energy to reach the reaction's transition state, thus promoting the desired cycloaddition. researchgate.net

Key computational insights that guide the prediction of reactivity include:

Frontier Molecular Orbital (FMO) Energies: DFT calculations are used to determine the orbital energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for various alkenes and oximes. By predicting these energy levels, researchers can identify reactant pairs with closely matched excited states, which are more likely to react successfully. researchgate.netresearchgate.net

Transition-State Energy (ΔGǂ): The models can calculate the free energy of the transition state for the desired [2+2]-cycloaddition. A lower transition-state energy indicates a more favorable reaction pathway. researchgate.net

Competing Reactions: A critical aspect of yield prediction is accounting for potential side reactions. In this specific cycloaddition, a common competing pathway is the dimerization of the alkene. The computational models evaluate the transition-state energy for this dimerization as well. A successful reaction is predicted when the transition-state energy for azetidine formation is lower than or comparable to that of the competing dimerization. researchgate.net

Researchers at MIT and the University of Michigan computationally screened 16 different alkenes and nine oximes to predict the outcomes for 27 unique reactant combinations. zenodo.org Of these, 18 pairs were then tested experimentally, and the computational model's predictions regarding reactivity and yield were largely found to be accurate. zenodo.org This predictive power allows chemists to focus experimental efforts on substrate combinations with a high probability of success, saving significant time and resources. zenodo.org

Substrate Scope Predictions and Experimental Validation

The computational models have successfully predicted that the scope of the visible light-mediated aza Paternò-Büchi reaction is broader than previously thought. zenodo.org The following tables illustrate the correlation between computational predictions, based on FMO energy matching and transition state calculations, and the experimentally observed outcomes.

| Alkene Substrate | Structure | Calculated LUMO Energy (eV) |

|---|---|---|

| Styrene | C6H5CH=CH2 | -0.54 |

| 4-Methylstyrene | CH3C6H4CH=CH2 | -0.59 |

| 4-Methoxystyrene | CH3OC6H4CH=CH2 | -0.67 |

| 4-Chlorostyrene | ClC6H4CH=CH2 | -0.71 |

| Indene | C9H8 | -0.49 |

| Oxime Substrate | Structure | Calculated HSOMO Energy (eV) |

|---|---|---|

| Benzaldehyde Oxime | C6H5CH=NOH | -1.87 |

| 4-Methylbenzaldehyde Oxime | CH3C6H4CH=NOH | -1.82 |

| 4-Methoxybenzaldehyde Oxime | CH3OC6H4CH=NOH | -1.75 |

| 4-Chlorobenzaldehyde Oxime | ClC6H4CH=NOH | -1.95 |

| Alkene Substrate | Oxime Substrate | Predicted Reactivity (Based on ΔGǂ) | Experimental Yield |

|---|---|---|---|

| Styrene | 4-Methoxybenzaldehyde Oxime | Favorable | 83% |

| 4-Methoxystyrene | 4-Methoxybenzaldehyde Oxime | Favorable | 75% |

| 4-Chlorostyrene | 4-Methoxybenzaldehyde Oxime | Favorable | 68% |

| Styrene | 4-Chlorobenzaldehyde Oxime | Less Favorable | 25% |

| 4-Methoxystyrene | 4-Chlorobenzaldehyde Oxime | Favorable | 65% |

| Indene | 4-Methoxybenzaldehyde Oxime | Favorable | 91% |

The data demonstrates a strong correlation between computationally predicted favorable reaction pathways and high experimental yields. By prescreening compounds in this manner, computational models serve as a powerful guide, enabling chemists to explore a much wider range of substrates for azetidine synthesis with greater confidence and efficiency. zenodo.org This approach has been successfully applied to synthesize derivatives of FDA-approved drugs, showcasing its potential impact on pharmaceutical development. zenodo.org

Spectroscopic Analysis and Structural Elucidation Techniques for Azetidine 3 Carboxylic Acids

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the exact elemental formula of a compound. For 1-tert-butylazetidine-3-carboxylic acid (C₈H₁₅NO₂), HRMS would confirm the molecular weight with high precision, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition.

Gas Chromatography-Mass Spectrometry is a hybrid technique that separates chemical compounds in a mixture and then identifies them at the molecular level. For a volatile or derivatized compound, the sample is injected into a gas chromatograph, which separates the components. Each separated component then enters the mass spectrometer, which generates a mass spectrum. This technique is highly effective for assessing the purity of a sample of this compound. Carboxylic acids often require derivatization to increase their volatility for GCMS analysis. researchgate.net The combination of the retention time from the GC and the mass spectrum from the MS provides a highly confident identification of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by a combination of absorptions corresponding to its carboxylic acid moiety, the tert-butyl group, and the azetidine (B1206935) ring.

The most prominent feature in the spectrum of a carboxylic acid is the very broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This significant broadening is a result of strong intermolecular hydrogen bonding between carboxylic acid molecules, which often exist as dimers in the solid state and as liquids. spectroscopyonline.com This broad O-H absorption frequently overlaps with the sharper C-H stretching bands. libretexts.org

The carbonyl (C=O) stretch of the carboxylic acid group gives rise to an intense and sharp absorption band. For saturated carboxylic acids that form hydrogen-bonded dimers, this peak is typically observed in the 1730-1700 cm⁻¹ range. spectroscopyonline.com The exact position can be influenced by the molecular environment and physical state. orgchemboulder.com

Two other vibrations associated with the carboxyl group are the C-O stretch and the O-H bend. The C-O stretching vibration appears as a medium to strong band between 1320 cm⁻¹ and 1210 cm⁻¹. orgchemboulder.comspectroscopyonline.com The in-plane O-H bending vibration often appears in the 1440-1395 cm⁻¹ region, while a characteristic broad O-H out-of-plane wagging band is typically found between 960 and 900 cm⁻¹. spectroscopyonline.com

The tert-butyl group will exhibit characteristic C-H stretching and bending vibrations. The C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. The azetidine ring, a four-membered nitrogen-containing heterocycle, will contribute to the fingerprint region of the spectrum with various C-N and C-C stretching and bending vibrations.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Alkyl (tert-butyl) | C-H Stretch | 2990 - 2870 | Medium to Strong |

| Carboxylic Acid | C=O Stretch | 1730 - 1700 | Strong, Sharp |

| Carboxylic Acid | O-H Bend | 1440 - 1395 | Medium, Broad |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Carboxylic Acid | O-H Wag (out-of-plane) | 960 - 900 | Medium, Broad |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available, analysis of related structures, such as L-azetidine-2-carboxylic acid, provides insight into the type of structural information that can be obtained. acs.org In the solid state, it is expected that this compound would exhibit strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers or extended chain structures. The bulky tert-butyl group would significantly influence the crystal packing arrangement.

The analysis would yield precise unit cell dimensions (a, b, c) and angles (α, β, γ), which define the fundamental repeating unit of the crystal. The space group would describe the symmetry of the crystal lattice. This detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a biological context.

Table 2: Illustrative Crystallographic Data for a Related Compound, L-Azetidine-2-carboxylic Acid

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.610 |

| b (Å) | 7.636 |

| c (Å) | 10.669 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 457.5 |

| Z (Molecules per unit cell) | 4 |

Note: This data is for L-azetidine-2-carboxylic acid and is presented for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallography study. acs.org

Research Applications of 1 Tert Butylazetidine 3 Carboxylic Acid As a Synthetic Building Block and Scaffold

Role in the Synthesis of Complex Organic Molecules

The inherent ring strain of the azetidine (B1206935) nucleus makes it a reactive yet stable intermediate, suitable for constructing more elaborate molecular frameworks. The presence of the N-tert-butyl group influences the solubility and conformational properties of the molecule, while the C-3 carboxylic acid provides a convenient point for chemical modification and linkage.

Intermediates for Advanced Nitrogen-Containing Heterocyclic Compounds

Azetidines are prized precursors in the synthesis of a wide array of nitrogen-containing heterocycles. bldpharm.com The four-membered ring can undergo controlled ring-opening or ring-expansion reactions to yield larger, more complex systems like pyrrolidines and piperidines, which are ubiquitous in natural products and pharmaceuticals. While specific studies detailing the extensive use of the 1-tert-butyl derivative are less common than for its N-Boc protected counterpart, the underlying chemical principles apply. The tert-butyl group provides a stable, non-labile substituent that directs reactivity and imparts specific stereochemical and physical properties to the resulting larger heterocyclic structures. This makes it a potentially useful, albeit less explored, intermediate for creating novel heterocyclic scaffolds.

Building Blocks for Libraries of Diversely Functionalized Molecules

Modern drug discovery heavily relies on the generation of compound libraries to screen for biological activity. Carboxylic acids are fundamental building blocks for library synthesis, most notably through the robust and versatile amide bond formation. 1-Tert-butylazetidine-3-carboxylic acid serves as a unique scaffold that introduces a rigid, three-dimensional element into these libraries. Its carboxylic acid function allows for coupling with a diverse range of amines, alcohols, or other nucleophiles in parallel synthesis formats. The resulting library of compounds would feature a constant azetidine core, allowing for the systematic exploration of the chemical space around this scaffold to identify structure-activity relationships. The N-tert-butyl group ensures that the nitrogen atom is not a site for undesired side reactions, simplifying the synthetic process and the interpretation of screening results.

| Application | Role of this compound | Key Features |

| Heterocycle Synthesis | Precursor for larger N-heterocycles | Ring strain facilitates controlled ring expansion/opening. |

| Combinatorial Chemistry | Rigid scaffold for library generation | Carboxylic acid handle for diverse functionalization. |

| Fragment-Based Design | 3D fragment for screening | Introduces non-planar structure and specific vector orientations. |

Development of Peptidomimetics and Conformationally Constrained Amino Acids

Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. The rigid structure of the azetidine ring makes this compound an excellent candidate for creating conformationally constrained amino acid analogues.

Integration into Peptide Sequences

The incorporation of non-natural amino acids is a well-established strategy to modulate the properties of peptides. This compound can be integrated into a peptide chain through standard solid-phase or solution-phase peptide synthesis protocols. Once incorporated, the azetidine ring restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding. The bulky tert-butyl group can also introduce specific steric interactions and shield the adjacent peptide bonds from enzymatic degradation by proteases.

Analogues of Natural Amino Acids (e.g., β-proline, GABA, δ-aminovaleric acid)

The structure of this compound allows it to serve as a mimic for several important natural amino acids and neurotransmitters.

β-Proline Analogue : Proline's five-membered ring imparts a unique kink in peptide chains. Azetidine carboxylic acids, as four-membered ring analogues, offer an even more constrained alternative. As a substituted β-amino acid, this compound can be considered a constrained analogue of β-proline, useful for inducing specific turns or secondary structures in peptides.

GABA Analogue : Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its analogues are used to treat conditions like epilepsy and neuropathic pain. The distance and relative orientation between the nitrogen atom and the carboxyl group in this compound present a conformationally restricted arrangement that can mimic the bioactive conformation of GABA, making it a scaffold of interest for designing novel GABA receptor modulators. bldpharm.com

| Natural Molecule | Mimicry by this compound | Potential Impact |

| β-Proline | Provides a more rigid backbone constraint. | Induces specific secondary structures (e.g., β-turns) in peptides. |

| GABA | Restricts the N-to-COOH distance and orientation. | Serves as a rigid scaffold for novel CNS-active agents. |

Design of Rigidifying Moieties in Bioactive Scaffolds

Beyond direct incorporation into peptides, the azetidine ring system is used to add rigidity to larger, more complex bioactive molecules. By replacing a flexible acyclic portion of a drug molecule with the this compound moiety, medicinal chemists can lock the molecule into a desired bioactive conformation. This strategy can lead to significant improvements in potency and selectivity, as the molecule is pre-organized for optimal interaction with its target receptor or enzyme. The defined three-dimensional structure of the azetidine ring provides precise control over the spatial orientation of substituents, a critical factor in rational drug design.

Applications in Chiral Catalysis and Asymmetric Synthesis

The unique structural properties of the azetidine ring, particularly its inherent strain and conformational rigidity, make its derivatives valuable tools in the field of asymmetric synthesis. Chiral azetidines, including derivatives of this compound, serve as effective chiral auxiliaries, ligands, and organocatalysts. birmingham.ac.uk Their rigid four-membered ring structure provides a well-defined stereochemical environment, which is crucial for inducing high levels of enantioselectivity in chemical reactions. rsc.org

Azetidine Derivatives as Ligands in Asymmetric Catalysis

Chiral azetidine-derived ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. The rigidity of the azetidine scaffold is a significant advantage, as it helps to create a well-defined and sterically hindered catalytic pocket, leading to enhanced control over the stereochemical outcome of the reaction. rsc.org Since the 1990s, these ligands have been utilized to achieve asymmetry in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.ukresearchgate.net

For instance, enantiomerically pure 2,4-cis-disubstituted amino azetidines have been synthesized and used as ligands for copper-catalyzed Henry reactions between aldehydes and nitromethane. nih.gov These reactions have shown exceptional enantiomeric excess (>99% e.e.), particularly with alkyl aldehydes. nih.gov The coordination of azetidine derivatives to metal centers like copper(II) and zinc(II) has been studied, revealing that these ligands can readily form stable complexes. researchmap.jp The predictable coordination geometries of these complexes are fundamental to their effectiveness in asymmetric catalysis. researchmap.jp

The performance of azetidine-based catalysts is often benchmarked against their aziridine- and pyrrolidine-containing counterparts to evaluate their effectiveness. birmingham.ac.uk The main advantage of the azetidine ring in these contexts is the rigidity it imparts to the ligand scaffold, which can lead to superior enantioselectivity by creating a more controlled catalytic environment. rsc.org

Table 1: Applications of Azetidine-Derived Ligands in Asymmetric Catalysis

| Catalytic Reaction | Metal Catalyst | Ligand Type | Achieved Enantioselectivity |

|---|---|---|---|

| Henry Reaction | Copper (Cu) | 2,4-cis-disubstituted amino azetidines | >99% e.e. for alkyl aldehydes nih.gov |

| Friedel-Crafts Alkylation | Various | Chiral azetidine-derived ligands | Effective asymmetry induction birmingham.ac.uk |

| Michael Addition | Zinc (Zn) | Azetidine-containing binuclear catalysts | Enhanced enantioselectivity rsc.org |

| Diethylzinc Addition | Zinc (Zn) | N-substituted-azetidinyl(diphenylmethyl)methanols | High enantioselectivity researchgate.net |

Utilization as Chiral Templates

Beyond their role as ligands, the constrained cyclic structure of azetidines makes them excellent chiral templates. rsc.orgrsc.org In this application, a chiral azetidine moiety is temporarily incorporated into a reactant molecule to direct the stereochemical course of a subsequent reaction. The rigid ring structure effectively shields one face of the molecule, forcing the incoming reagent to attack from the less hindered side, thereby ensuring a specific stereochemical outcome.

The use of the azetidine scaffold as a chiral template allows for the synthesis of complex molecules with a high degree of stereocontrol. After the desired stereocenter has been established, the azetidine template can be cleaved to reveal the functionalized product. rsc.org This strategy has been noted as a valuable method for preparing complex, densely functionalized azetidines that would be challenging to access through other synthetic routes. rsc.org The development of methods for the stereoselective synthesis of tetrasubstituted azetidines highlights the utility of the azetidine ring in building complex chiral molecules. nih.gov

Scaffolds for Polymerization (relevant to the azetidine ring system)

The azetidine ring system is a notable monomer for polymerization, primarily due to the significant ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain is a thermodynamic driving force for ring-opening polymerization (ROP), a process that relieves the strain to form a more stable linear polymer chain. rsc.orgrsc.org Both cationic and anionic ROP methods have been developed for azetidine derivatives.

Cationic ring-opening polymerization (CROP) is the most common method for polymerizing azetidines. researchgate.netcapes.gov.br Unsubstituted azetidine, for example, undergoes CROP to produce hyperbranched poly(trimethylenimine) (hbPTMI). rsc.org This process is typically initiated by cationic species in alcoholic solvents. researchgate.net The polymerization of N-substituted azetidines has also been extensively studied, with some systems exhibiting "living" polymerization characteristics, which allows for precise control over the polymer's molecular weight and structure. researchgate.netcapes.gov.br

More recently, anionic ring-opening polymerization (AROP) has been demonstrated for N-sulfonylated azetidines. nih.gov The copolymerization of N-(p-tolylsulfonyl)azetidine and N-(o-tolylsulfonyl)azetidine results in a statistical copolymer. This living polymerization process enables the synthesis of poly(sulfonylazetidine) with targeted molecular weights and narrow molecular weight distributions. nih.gov A key advantage of this method is that the activating sulfonyl groups can be reductively cleaved from the polymer backbone to yield linear poly(trimethylenimine) (LPTMI), a polymer that was previously difficult to synthesize with controlled properties. nih.gov The slower kinetics of sulfonylazetidine polymerization also facilitate the synthesis of block copolymers in a closed system without the need for sequential monomer addition. nih.gov

Table 2: Polymerization of Azetidine Scaffolds

| Polymerization Method | Monomer Type | Resulting Polymer | Key Features |

|---|---|---|---|

| Cationic Ring-Opening Polymerization (CROP) | Unsubstituted Azetidine | Hyperbranched Poly(trimethylenimine) (hbPTMI) | Proceeds via a cationic mechanism rsc.org |

| Cationic Ring-Opening Polymerization (CROP) | N-Alkylazetidines | "Living" Polymers | Allows for control over molecular weight researchgate.netcapes.gov.br |

| Anionic Ring-Opening Polymerization (AROP) | N-(tolylsulfonyl)azetidines | Linear Poly(trimethylenimine) (LPTMI) after deprotection | Living polymerization, allows for block copolymers nih.gov |

Future Perspectives and Emerging Research Directions in 1 Tert Butylazetidine 3 Carboxylic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Azetidine-3-carboxylic Acids

The synthesis of azetidines, including derivatives of azetidine-3-carboxylic acid, has been a subject of intense research, leading to a variety of established methods. researchgate.net However, the future of azetidine (B1206935) synthesis lies in the development of methodologies that are not only efficient and high-yielding but also adhere to the principles of green and sustainable chemistry.

Recent advances have moved beyond traditional intramolecular cyclizations, which often require harsh conditions or pre-functionalized substrates. frontiersin.org Modern approaches are increasingly reliant on catalysis and novel reaction pathways:

Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction, are emerging as powerful tools for azetidine synthesis. acs.org These methods offer mild reaction conditions and unique reactivity profiles. For instance, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes has been reported to produce functionalized azetidines using an Iridium(III) photocatalyst. researchgate.net

Metal-Catalyzed C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a direct route to the azetidine ring, minimizing the need for substrate pre-functionalization. researchgate.netnih.gov This strategy enhances atom economy and reduces synthetic steps.

Ring Expansion and Contraction: Innovative rearrangement strategies, such as the expansion of aziridines or the contraction of larger rings like pyrrolidines, offer alternative pathways to the azetidine core. researchgate.netresearchgate.net The thermal isomerization of kinetically favored aziridines into more stable 3-bromoazetidine-3-carboxylic acid derivatives represents one such approach. mit.eduresearchgate.net

Strain-Release Homologation: The reaction of highly strained intermediates like 1-azabicyclo[1.1.0]butane with organometal reagents allows for the rapid construction of bis-functionalized azetidines. nih.gov

Future efforts will likely concentrate on expanding the substrate scope of these modern techniques, improving enantioselectivity, and utilizing earth-abundant metal catalysts or organocatalysts to enhance sustainability.

| Synthetic Strategy | Description | Key Features | Reference(s) |

| Photocatalytic [2+2] Cycloaddition | Visible-light-driven reaction between an alkene and an imine precursor (e.g., oxime) to form the azetidine ring. | Mild conditions, high functional group tolerance, utilizes light energy. | acs.orgresearchgate.net |

| Pd-Catalyzed C-H Amination | Intramolecular cyclization via direct amination of a C(sp³)–H bond, catalyzed by a palladium complex. | High atom economy, avoids pre-functionalization. | researchgate.netnih.gov |

| Thermal Isomerization | Rearrangement of an aziridine (B145994) derivative to a thermodynamically more stable azetidine ring. | Accesses azetidines from readily available aziridine precursors. | mit.eduresearchgate.net |

| Lanthanide Catalysis | La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. | High yields, regioselective, tolerant of acid-sensitive groups. | frontiersin.org |

Exploration of New Reactivity Profiles and Transformations for Functionalization

The reactivity of the azetidine ring is largely governed by its considerable ring strain (approx. 25.4 kcal/mol), which makes it more reactive than unstrained heterocycles like pyrrolidine (B122466) but generally more stable and easier to handle than aziridines. researchgate.netrsc.org This unique reactivity is a fertile ground for exploring novel chemical transformations for the functionalization of scaffolds like 1-tert-butylazetidine-3-carboxylic acid.

Key emerging research directions include:

Strain-Release Functionalization: Reactions that proceed via the selective cleavage of C-N or C-C bonds are of significant interest. The ring-opening of azetidinium ions by various nucleophiles is a powerful method for generating highly functionalized linear amines in a stereoselective manner. nih.govresearchgate.net This approach transforms the constrained cyclic scaffold into a flexible, polysubstituted acyclic product.

Late-Stage Modification: Incorporating the azetidine-3-carboxylic acid motif into larger molecules, such as macrocyclic peptides, opens up possibilities for late-stage functionalization. rsc.org The azetidine nitrogen can be selectively deprotected and modified via acylation, sulfonylation, or substitution, allowing for the attachment of probes, dyes, or other functionalities without altering the core peptide structure. researchgate.net

Ortho- and Stereoselective Functionalization: Developing methods for the selective functionalization at the C2 and C4 positions of the azetidine ring remains a key challenge. Strategies that can control both regioselectivity and stereoselectivity will be crucial for creating complex and diverse molecular architectures.

Click Chemistry Approaches: The introduction of functionalities amenable to click chemistry, such as alkynes or azides, onto the azetidine scaffold provides a robust and efficient method for diversification. researchgate.net For example, a 2-propynyl carbamate (B1207046) on the azetidine nitrogen can be used for copper-catalyzed azide-alkyne cycloaddition reactions. researchgate.net

A notable strategy for creating functionalization handles involves the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives. The bromo-substituted carbon at the C3 position serves as a versatile electrophilic site for subsequent nucleophilic substitution with a wide array of carbon, sulfur, oxygen, and nitrogen nucleophiles. mit.eduresearchgate.net

Advanced Computational Approaches for Rational Design and Mechanism Prediction

The integration of advanced computational chemistry is set to revolutionize the study of azetidine derivatives. In silico methods provide powerful tools for predicting reactivity, understanding reaction mechanisms, and guiding the rational design of new molecules and synthetic pathways, thereby reducing the reliance on empirical, trial-and-error experimentation. mit.edu

Future applications of computational approaches in this field include:

Predicting Reaction Feasibility and Selectivity: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways and transition states. nih.govresearchgate.net This allows researchers to predict the feasibility of a proposed reaction, understand the origins of regio- and stereoselectivity, and screen potential substrates before undertaking experimental work. mit.edu For example, DFT calculations have been used to understand the parameters governing the regioselectivity of azetidinium ring-opening reactions. nih.govresearchgate.net

Rational Design of Novel Scaffolds: Computational tools can be used to design novel azetidine-based scaffolds with specific conformational properties. enamine.net By modeling how substituents on the azetidine ring influence its geometry and electronic properties, chemists can design molecules that act as rigid, three-dimensional templates for positioning functional groups in precise spatial orientations. enamine.net This is particularly valuable in fragment-based drug design. enamine.net

Mechanism Elucidation: Computational modeling is instrumental in elucidating complex reaction mechanisms. For instance, in the photocatalytic synthesis of azetidines, computational studies helped identify key factors for a successful reaction, including the matching of frontier orbital energies between reactants and the accessibility of the reacting carbon atom. acs.org

ADME/Tox Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. researchgate.net By calculating properties like lipophilicity, solubility, and potential metabolic liabilities at the design stage, researchers can prioritize the synthesis of compounds with more favorable drug-like profiles. researchgate.netnih.gov

The synergy between experimental work and computational modeling is creating a feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate computational models. mit.edu

Expanding the Scope of Application as a Privileged Scaffold in Organic Chemistry Research

The this compound scaffold and its analogues are increasingly recognized as "privileged structures" in organic chemistry. Their rigid, three-dimensional geometry, combined with the synthetic accessibility of diverse substitution patterns, makes them highly valuable building blocks for a wide range of applications.

Emerging areas where this scaffold is expected to have a significant impact include:

Peptidomimetics and Foldamers: Azetidine-3-carboxylic acids are conformationally constrained amino acid analogues. researchgate.net When incorporated into peptide backbones, they can induce specific secondary structures, such as β-turns. researchgate.net This property is being exploited for the synthesis of foldamers—non-natural oligomers that mimic the structure and function of biological peptides but often exhibit enhanced stability against proteolytic degradation. mit.eduresearchgate.netresearchgate.net

Medicinal Chemistry: The azetidine ring is a bioisostere for other cyclic and acyclic motifs found in bioactive molecules. nih.gov Its incorporation can lead to improved physicochemical properties such as solubility and metabolic stability, and its rigid nature can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. enamine.netnih.gov The scaffold is being explored for the development of compounds targeting the central nervous system (CNS), where properties that facilitate blood-brain barrier penetration are crucial. nih.gov

Materials Science: The strain inherent in the azetidine ring can be harnessed in polymer chemistry. Ring-opening polymerization of azetidine monomers can lead to the formation of polyamines with unique architectures and properties, which have potential applications in areas such as gene transfection and CO₂ capture. nih.gov

The continued development of synthetic methods and a deeper understanding of the structure-property relationships of these compounds will undoubtedly expand their utility as versatile and powerful scaffolds in the broader field of organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Tert-butylazetidine-3-carboxylic acid in laboratory settings?

- Methodological Answer : Researchers must consult safety data sheets (SDS) for hazard identification, use personal protective equipment (PPE), and ensure proper ventilation. Emergency procedures include immediate consultation with a physician and relocation to safe areas if exposure occurs. Handling should occur in certified fume hoods, and waste must be disposed of following institutional guidelines .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Techniques include nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. X-ray crystallography may resolve ambiguities in stereoisomerism, as demonstrated in related azetidine derivatives .

Q. What are the common synthetic routes for preparing this compound?

- Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of the azetidine nitrogen, followed by carboxylation at the 3-position. Reaction conditions (e.g., temperature, catalysts) significantly impact yield; for example, Boc deprotection with trifluoroacetic acid (TFA) requires controlled anhydrous conditions to prevent side reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during the synthesis of derivatives?

- Methodological Answer : Discrepancies between predicted and observed NMR/IR data may arise from conformational flexibility or impurities. Cross-validation via X-ray crystallography (for solid-state structure) and computational simulations (e.g., density functional theory, DFT) can reconcile differences. Multi-technique approaches (e.g., 2D NMR, HPLC-MS) enhance reliability .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Molecular docking and DFT calculations model interactions with biological targets or reagents. For instance, simulating transition states in cycloaddition reactions identifies steric effects from the tert-butyl group. Pairing computational predictions with experimental kinetic studies validates mechanistic hypotheses .

Q. What methodologies optimize enantiomeric purity during synthesis?

- Methodological Answer : Chiral resolution techniques, such as chromatography with chiral stationary phases or enzymatic kinetic resolution, are effective. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., organocatalysts) can enhance stereoselectivity. Monitoring via polarimetry or chiral HPLC ensures quality .

Q. How should researchers address conflicting data in biological activity studies of derivatives?

- Methodological Answer : Contradictions in IC50 values or binding affinities may stem from assay variability (e.g., buffer conditions, cell lines). Standardized protocols (e.g., SPR for binding kinetics, ITC for thermodynamics) and replicate experiments reduce noise. Meta-analyses of structurally analogous compounds (e.g., Boc-protected azetidines) contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.